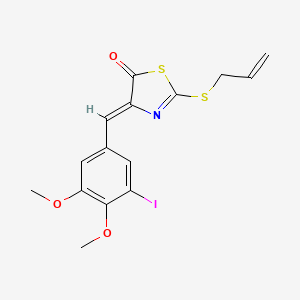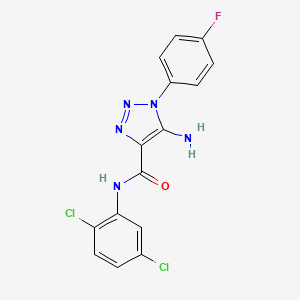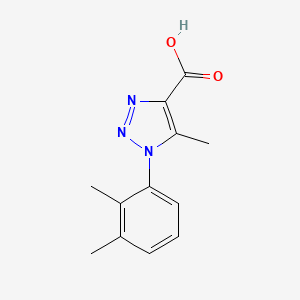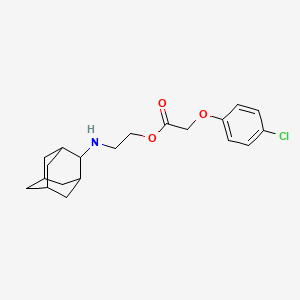![molecular formula C16H15NO3 B5218615 2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Descripción general
Descripción
2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as HBB, is a compound that has been of great interest in scientific research due to its potential therapeutic applications. HBB belongs to the family of isoquinoline derivatives, which have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Aplicaciones Científicas De Investigación
2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It is believed that this compound exerts its anticancer effects through the induction of apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The exact mechanism of action of 2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It also appears to modulate the activity of certain receptors involved in the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to possess anti-inflammatory and antiviral properties. It has also been shown to modulate the immune response and reduce oxidative stress. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to be effective in inhibiting the growth of various cancer cell lines, and it appears to be well-tolerated in animal studies. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its use in large-scale production. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are many potential future directions for research on 2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is in the development of new and more efficient synthesis methods for this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other areas of interest include the development of new derivatives of this compound with improved biological activity and the investigation of this compound's potential use as a diagnostic tool for cancer. Overall, this compound represents a promising area of research with many potential applications in the fields of medicine and biotechnology.
Propiedades
IUPAC Name |
2-(4-hydroxybutyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-10-2-1-9-17-15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(17)20/h3-8,18H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSZTZSYIZGYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)




![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)

![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)


![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)
![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)